molecular formula C12H12BrNO2 B2381682 5-bromo-1-isobutyl-1H-indole-2,3-dione CAS No. 937661-82-0

5-bromo-1-isobutyl-1H-indole-2,3-dione

Cat. No. B2381682
CAS RN: 937661-82-0
M. Wt: 282.137
InChI Key: NTXZGEHTHGIUBL-UHFFFAOYSA-N
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Description

5-Bromo-1-isobutyl-1H-indole-2,3-dione (BIID) is a unique and versatile organic compound that has been studied for its potential therapeutic, industrial and research applications. BIID is a heterocyclic compound and belongs to the family of indole derivatives. It is a white crystalline solid that is soluble in organic solvents. It has been used in a variety of research and industrial applications, and more recently, as a therapeutic agent in clinical trials.

Scientific Research Applications

Antimicrobial Activity

Antimicrobial Potential in New Heterocyclic Compounds 5-bromo-1-isobutyl-1H-indole-2,3-dione derivatives exhibit promising antimicrobial properties. Heterocyclic compounds, including derivatives of this compound, have been synthesized and their in vitro antimicrobial activity against various bacterial and fungal strains has been confirmed. These compounds are potential candidates for novel drug development due to their high antibacterial activity (Mageed, El- Ezabi, & Khaled, 2021).

Role in Synthesis of Tetrahydro Pyrimidines Tetrahydro pyrimidines, interesting compounds with potential pharmaceutical applications, can be synthesized through an acid-catalyzed, three-component reaction involving derivatives of this compound. This synthesis process is rapid and facile, indicating the compound's significance in the creation of pharmacologically relevant substances (Mageed, El- Ezabi, & Khaled, 2021).

Antiviral and Antibacterial Applications

Synthesis of Schiff and Mannich Bases for Antimicrobial and Anti-HIV Activity Schiff and Mannich bases of isatin and its derivatives, including this compound, have been synthesized. These bases have been tested for their antimicrobial activity against pathogenic bacteria and fungi, as well as for their anti-HIV activity against replication of HIV-1 in cells. Certain compounds synthesized from this compound showed favorable antimicrobial activity (Pandeya, Sriram, Nath, & Clercq, 2000).

Chemical Synthesis and Structural Analysis

Synthesis of Dibutyltin(IV) Schiff Base Complexes Dibutyltin(IV) complexes and Schiff bases derived from amino acids have been synthesized using 1H-indole-2,3-dione, 5-chloro-1H-indole-2,3-dione, and derivatives including this compound. These compounds have been characterized by spectral studies, suggesting that Schiff bases act as monobasic bidentate ligands. The study provides insights into the structural and bonding characteristics of these complexes (Singh & Singh, 2014).

Selective Optical Chemosensors of Fe3+ Ions 1H-Indole-2,3-dione compounds, including this compound, have shown potential as chemosensor agents for detecting Fe3+ ions. The presence of functional groups in these compounds allows for binding and chelating metal ions, demonstrating their utility in the field of organic synthesis and as chemosensors (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).

Mechanism of Action

properties

IUPAC Name

5-bromo-1-(2-methylpropyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXZGEHTHGIUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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